molecular formula C11H16N2O4S B14608918 Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-89-7

Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14608918
CAS No.: 58358-89-7
M. Wt: 272.32 g/mol
InChI Key: WPGMTDGQJBLGIJ-UHFFFAOYSA-N
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Description

Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a propyl group, a phenylmethanesulfonyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of phenylmethanesulfonyl chloride with propyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the hydrazine moiety under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonylhydrazine: Lacks the propyl group but shares similar chemical properties.

    Propylhydrazinecarboxylate: Lacks the phenylmethanesulfonyl group but has similar reactivity.

    Sulfonylhydrazine derivatives: A broad class of compounds with varying substituents on the hydrazine and sulfonyl groups.

Uniqueness

Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate is unique due to the combination of its propyl, phenylmethanesulfonyl, and hydrazine carboxylate moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

58358-89-7

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

propyl N-(benzylsulfonylamino)carbamate

InChI

InChI=1S/C11H16N2O4S/c1-2-8-17-11(14)12-13-18(15,16)9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,12,14)

InChI Key

WPGMTDGQJBLGIJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NNS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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